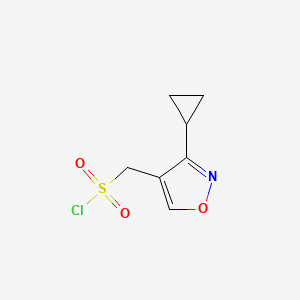

(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxazolines, such as “(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride”, has been a subject of numerous studies . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis

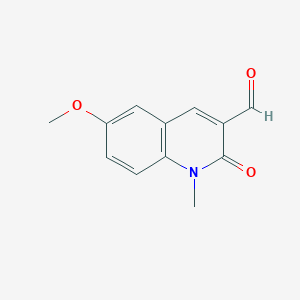

The molecular structure of “(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride” is represented by the InChI code1S/C7H8ClNO3S/c8-13(10,11)4-6-3-7(12-9-6)5-1-2-5/h3,5H,1-2,4H2 . This compound belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Physical And Chemical Properties Analysis

“(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride” has a molecular weight of 221.66 . The compound is characterized by its IUPAC name(5-cyclopropylisoxazol-3-yl)methanesulfonyl chloride .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Methanesulfonyl chloride is used in the synthesis of various heterocyclic compounds, such as imidazo[3,2-d][1,4]oxazepinium methanesulfonates and 1,3-oxazolidin-2-ones. These reactions involve methanesulfonyl chloride acting as a reagent in complex transformations that yield cyclic structures with potential applications in pharmaceuticals and materials science (Upadhyaya et al., 1997), (Holte et al., 1998).

Nucleophilic Substitution Reactions

Methanesulfonyl chloride is involved in nucleophilic substitution reactions, where it acts as a leaving group or electrophile. Studies have explored its reactivity in various conditions, leading to the formation of diverse organic compounds with potential utility in synthesis and drug development (Stolle et al., 1992), (Kondo et al., 1974).

Structural and Mechanistic Insights

Molecular Structure Studies

The molecular structure of methane sulfonyl chloride has been examined through techniques like electron diffraction, revealing details about its geometry and bonding. Such studies provide foundational knowledge for understanding its reactivity and interactions in chemical reactions (Hargittai & Hargittai, 1973).

Transition-State Structures

Research on the solvolysis reactions of methanesulfonyl chloride offers insights into the transition-state structures, which are crucial for understanding the mechanisms of nucleophilic substitution reactions. These studies contribute to the broader knowledge of reaction dynamics and solvent effects in organic chemistry (Yang et al., 1997).

Applications in Material Science and Catalysis

Ionic Liquid Studies

Methanesulfonyl chloride's role in forming ionic liquids, particularly in combination with aluminum chloride, has been investigated. Such ionic liquids are studied for their potential applications in energy storage devices like batteries, demonstrating the versatility of methanesulfonyl chloride beyond traditional organic synthesis (Su et al., 2001).

Asymmetric Catalysis

The asymmetric addition of methanesulfonyl chloride to alkenes catalyzed by ruthenium complexes has been explored. This area of research highlights the potential of methanesulfonyl chloride in asymmetric synthesis, which is a critical aspect of producing chiral molecules for pharmaceutical applications (Kameyama & Kamigata, 1989).

Orientations Futures

The future directions for research on “(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride” could involve exploring its potential applications in pharmaceuticals and agrochemicals, given its complex structure and the burstiness of its reactions. Further studies could also investigate its biological activities, given the known activities of oxazoline-based compounds .

Propriétés

IUPAC Name |

(3-cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c8-13(10,11)4-6-3-12-9-7(6)5-1-2-5/h3,5H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVAUZBTJWQCFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC=C2CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2971514.png)

![3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B2971520.png)

![N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide](/img/structure/B2971523.png)

![N-isopropyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2971527.png)